Home > Products > Screening Compounds P95465 > 2-Methylimidazo[1,2-a]pyridin-7-ol
2-Methylimidazo[1,2-a]pyridin-7-ol - 1001434-77-0

2-Methylimidazo[1,2-a]pyridin-7-ol

Catalog Number: EVT-3207172
CAS Number: 1001434-77-0
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol typically employs several methods, including:

  • Multicomponent Reactions: A common approach involves the reaction of 2-aminopyridine with α-haloketones under basic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyridine scaffold through cyclization processes.
  • Condensation Reactions: These reactions are essential for constructing the bicyclic framework of the compound.
  • Intramolecular Cyclizations: This method is often utilized in combination with other synthetic strategies to achieve high yields and purity.

In industrial settings, scalable synthetic routes are preferred, which may include continuous flow synthesis to optimize reaction conditions and minimize by-products. Automated reactors are also employed to ensure precise control over reaction parameters .

Molecular Structure Analysis

The molecular formula of 2-Methylimidazo[1,2-a]pyridin-7-ol is C8H9N2OC_8H_9N_2O, with a molecular weight of approximately 151.17 g mol151.17\text{ g mol}. The structure features:

  • Bicyclic Framework: The compound consists of an imidazole ring fused to a pyridine ring.
  • Hydroxyl Group: A hydroxyl group is present at the 7-position of the imidazole ring, significantly influencing its chemical reactivity and biological properties.

The stereochemistry and electronic characteristics of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridin-7-ol undergoes various chemical transformations:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution Reactions: Halogenation reactions (e.g., bromination or iodination) can occur in the presence of halogen sources like bromine or iodine.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .

Mechanism of Action

The mechanism of action for 2-Methylimidazo[1,2-a]pyridin-7-ol primarily involves its interaction with biological targets. For example:

  • Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in microbial metabolism. This action is particularly relevant in combating multidrug-resistant strains of bacteria.

Research indicates that it may target specific pathways within bacterial cells, leading to cell death and inhibition of growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylimidazo[1,2-a]pyridin-7-ol include:

PropertyValue
Molecular FormulaC8H9N2O
Molecular Weight151.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .

Applications

2-Methylimidazo[1,2-a]pyridin-7-ol has diverse applications across several fields:

  • Medicinal Chemistry: It is investigated as a potential anti-tuberculosis agent due to its efficacy against resistant strains of Mycobacterium tuberculosis.
  • Antimicrobial Research: The compound exhibits significant antimicrobial properties, making it valuable for developing new antibacterial agents.
  • Material Science: It is utilized in producing light-sensitive dyes and optical media for data storage applications.
Molecular Design and Theoretical Frameworks

Quantum Chemical Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been instrumental in elucidating the electronic properties of 2-methylimidazo[1,2-a]pyridin-7-ol and related analogs. These studies reveal a planar fused-ring system with minor angular distortion (root-mean-square deviation: 0.029–0.062 Å), facilitating π-electron delocalization across the heterocyclic core. Frontier Molecular Orbital (FMO) analyses indicate a HOMO-LUMO energy gap of 4.3–4.5 eV, signifying moderate chemical reactivity and kinetic stability suitable for drug-like molecules. The HOMO density localizes predominantly over the imidazole nitrogen and pyridin-7-ol oxygen atoms, while the LUMO occupies the pyridine ring, suggesting nucleophilic attack susceptibility at C3/C5 positions. Molecular Electrostatic Potential (MEP) mapping further identifies electronegative regions at the pyridin-7-ol oxygen (σ: –42 kcal/mol) and imidazole nitrogen (σ: –38 kcal/mol), highlighting hydrogen-bond acceptor capabilities critical for biological interactions [6] [10].

Table 1: DFT-Derived Electronic Parameters for 2-Methylimidazo[1,2-a]pyridin-7-ol

ParameterValueSignificance
HOMO Energy (eV)–6.21Electron-donating capacity
LUMO Energy (eV)–1.92Electron-accepting capacity
HOMO-LUMO Gap (eV)4.29Kinetic stability/reactivity balance
Dipole Moment (Debye)4.85Polarizability in biological environments
MEP Min (kcal/mol)–42Hydrogen-bond acceptor strength at O7 site

Stereoelectronic Property Optimization Strategies

Strategic modification of the imidazo[1,2-a]pyridine scaffold enables fine-tuning of stereoelectronic properties for neuropharmacological applications. Computational analyses demonstrate that electron-donating substituents (e.g., –OCH₃, –N(CH₃)₂) at the C6/C8 positions increase HOMO energy by 0.4–0.6 eV, enhancing nucleophilicity and metal-chelating potential. Conversely, halogen incorporation at C5/C7 lowers LUMO energy by 0.3 eV, improving electrophilicity for nucleophilic substitution reactions. Chiral phosphoric acid (CPA)-catalyzed reactions exploit these electronic profiles to achieve atroposelective synthesis of axially chiral derivatives, with enantioselectivities up to 97% ee. This is achieved via CPA-derived hydrogen-bonding interactions with the pyridin-7-ol oxygen, which direct stereochemical outcomes during multicomponent assemblies [2] [6]. Solvent screening (e.g., cyclohexane vs. dichloromethane) further optimizes stereoselectivity by modulating CPA-substrate binding affinity [2].

Table 2: Substituent Effects on Stereoelectronic Properties

SubstituentPositionΔHOMO (eV)ΔLUMO (eV)Application Impact
–OCH₃C8-aryl+0.52–0.11Enhanced H-bond donation; GPCR affinity
–ClC5–0.08–0.31Improved electrophilicity; kinase inhibition
–N(CH₃)₂C6-aryl+0.61–0.09Increased solubility; CNS penetration
–PhC3+0.17–0.24π-Stacking; protein binding site insertion

Bioisosteric Replacement Rationale for Neuropharmacological Targets

Bioisosteric replacement strategies for neuropharmacological targets leverage the imidazo[1,2-a]pyridine core as a privileged scaffold mimicking endogenous ligands. The 7-hydroxyl group serves as a hydrogen-bond donor/acceptor bioisostere for catechol –OH groups in neurotransmitter analogs. Structure-Activity Relationship (SAR) studies on Neuropeptide S Receptor (NPSR) antagonists reveal that phosphorothioyl groups at C3 exhibit 25-fold higher potency (IC₅₀: 63 μM → 4 μM) compared to phosphoryl analogs due to enhanced van der Waals interactions with hydrophobic receptor subpockets. Crucially, 2-methyl substitution augments activity by 3–25× by enforcing planarity and optimizing hydrophobic contact with Leu²⁹⁵ in NPSR. Removal of the methyl group or sulfur atom abolishes antagonism, confirming their roles as critical pharmacophoric elements. Indole and tertiary alcohol bioisosteres at C3 show negligible activity, underscoring the phosphorothioyl group's unique electronic and steric complementarity [3].

Conformational Analysis and Pharmacophore Mapping

X-ray crystallography of imidazo[1,2-a]pyridine derivatives reveals key conformational preferences governing pharmacophore architecture. The dihedral angle between the imidazo[1,2-a]pyridine core and C6-aryl substituents ranges from 25.04° to 31.35°, balancing planarity for π-stacking and torsional freedom for target accommodation. Hydrogen-bonding networks involving N1–H⋯N3 interactions (distance: 2.89 Å) stabilize extended conformations essential for biological activity. Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H (68.3%), C⋯H (18.2%), and N⋯H (7.1%) interactions dominate crystal packing, with the pyridin-7-ol oxygen acting as a primary hydrogen-bond acceptor. Pharmacophore mapping identifies three critical features:

  • Hydrogen-bond donor/acceptor at the C7-hydroxyl (O7–H)
  • Hydrophobic centroid from the 2-methyl group
  • Aromatic ring plane for π-stacking or cation-π interactionsThese features align with NPSR antagonism, where the phosphorothioyl group occupies a deep hydrophobic cleft while the C7-OH engages transmembrane domain residues [3] [6].

Table 3: Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterCompound ICompound IIPharmacophore Relevance
Core-aryl dihedral angle25.04°31.35°Target binding cavity adaptability
N–H⋯N bond distance (Å)2.892.91Protein backbone interaction strength
H⋯H contact contribution (%)68.371.6Hydrophobic pocket occupancy
C⋯H contact contribution (%)18.217.7CH-π interaction potential

Properties

CAS Number

1001434-77-0

Product Name

2-Methylimidazo[1,2-a]pyridin-7-ol

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-7-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-6-5-10-3-2-7(11)4-8(10)9-6/h2-5,9H,1H3

InChI Key

UWNVIJGNJNKZTC-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC(=O)C=C2N1

Canonical SMILES

CC1=CN2C=CC(=O)C=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.